Capryloyl glutamic acid

Description

Contextualization of Capryloyl Glutamic Acid within the N-Acyl Amino Acid Family

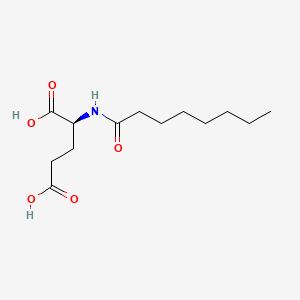

This compound, also referred to as N-octanoyl-L-glutamic acid, is a specific derivative within the N-acyl amino acid family. ontosight.ai It is synthesized from the reaction of capryloyl chloride with glutamic acid. smolecule.com This process involves the acylation of the amino group of glutamic acid with the eight-carbon fatty acid, caprylic acid.

The resulting molecule, this compound, possesses a distinct structure with two carboxylic acid groups from the glutamic acid moiety, providing strong hydrophilic characteristics, and a medium-chain fatty acid tail that confers lipophilicity. ontosight.aigoogle.com This dual nature makes it an effective surfactant and has led to its investigation for various applications. smolecule.com

Foundational Research Hypotheses and Objectives for this compound

The primary research hypotheses surrounding this compound have been centered on its potential as a high-performance, biocompatible surfactant. Researchers have aimed to investigate its efficacy and mildness compared to conventional surfactants. A central objective has been to characterize its physicochemical properties and to understand how its unique structure contributes to its functionality.

A significant area of research has focused on its synthesis, with the goal of developing efficient and sustainable methods. The Schotten-Baumann reaction is a primary method for its chemical synthesis. smolecule.com Enzymatic synthesis routes have also been explored as a greener alternative. researchgate.net

Further research objectives have included the evaluation of its biological interactions. Studies have been designed to test the hypothesis that due to its amino acid backbone, this compound would exhibit high biocompatibility and low irritation potential, making it suitable for sensitive applications. smolecule.com Research has also explored its potential as a carrier molecule in drug delivery systems, owing to its ability to interact with cell membranes. ontosight.ai

Detailed Research Findings

Chemical and Physical Properties

The chemical and physical characteristics of this compound have been documented in various scientific databases and research articles. These properties are crucial for understanding its behavior in different formulations and systems.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(octanoylamino)pentanedioic acid | nih.gov |

| Molecular Formula | C₁₃H₂₃NO₅ | nih.gov |

| Molecular Weight | 273.33 g/mol | nih.gov |

| Appearance | White to off-white powder | smolecule.com |

| Solubility | Soluble in DMSO | smolecule.com |

Synthesis Methods

The primary route for synthesizing this compound is through chemical methods, specifically the Schotten-Baumann reaction. This involves the acylation of glutamic acid with capryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com Enzymatic synthesis has also been investigated as a more sustainable approach, although it often results in lower yields compared to chemical methods. researchgate.net

Chromatographic and Spectroscopic Data

Analysis of N-acyl amino acids, including those with a glutamic acid base, has been performed using High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC/MS). mdpi.com For analysis, these surfactants are often derivatized to form esters that are suitable for spectrophotometric detection. mdpi.com In the case of N-acyl-glutamate, the presence of two carboxylic groups can lead to the formation of di-esters. mdpi.com

Structure

3D Structure

Properties

CAS No. |

31462-07-4 |

|---|---|

Molecular Formula |

C13H23NO5 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-(octanoylamino)pentanedioic acid |

InChI |

InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |

InChI Key |

JCQLZKNHLVROBO-JTQLQIEISA-N |

SMILES |

CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

31462-07-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Capryloyl glutamic acid; L-Glutamic acid, N-(1-oxooctyl)-; |

Origin of Product |

United States |

Advanced Synthetic Strategies for Capryloyl Glutamic Acid

Chemical Synthesis Methodologies

The primary chemical route for synthesizing Capryloyl glutamic acid involves the acylation of glutamic acid. This is typically achieved using activated carboxylic acid derivatives, with the Schotten-Baumann reaction being a prominent and widely utilized method.

Acylation Reactions via Activated Carboxylic Acid Derivatives

Acylation of the amino group of glutamic acid with an activated form of caprylic acid, such as capryloyl chloride, is the cornerstone of the chemical synthesis of this compound. This nucleophilic acyl substitution reaction leads to the formation of a stable amide bond.

The Schotten-Baumann reaction provides an efficient means for the synthesis of amides from amines and acid chlorides in the presence of a base. mdpi.commdpi.com The reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent. wikipedia.org The base, usually sodium hydroxide, plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which in turn drives the equilibrium towards the formation of the amide product. mdpi.comwikipedia.org

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of capryloyl chloride. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the base (hydroxide ion), neutralizing the charge on the nitrogen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion as a leaving group.

Acid Neutralization: The hydrochloric acid formed as a byproduct is neutralized by the base present in the reaction medium.

Optimization of Reaction Parameters for Scalable Production

For the large-scale industrial production of this compound, the optimization of reaction parameters is critical to ensure high yield, purity, and cost-effectiveness. Key parameters that are typically controlled include temperature, pH, and the stoichiometry of the reactants.

Temperature is a critical factor in the Schotten-Baumann reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions such as the hydrolysis of the acyl chloride. Therefore, maintaining a controlled temperature is essential for maximizing the yield of the desired N-acyl amino acid. For the synthesis of N-acyl acidic amino acids, reaction temperatures are often maintained in the range of 5°C to 50°C, with a preferred range of 15°C to 30°C. frontiersin.org

Kinetic studies are crucial for understanding the reaction dynamics and optimizing temperature profiles. While specific kinetic data for this compound synthesis is not extensively published, studies on similar Schotten-Baumann reactions indicate that the reaction rate is influenced by the concentrations of both the amine and the acyl chloride.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 20 | 25-30 | Not Specified |

| Reactants | Sodium Glutamate (B1630785), Lauroyl Chloride | Sodium Glutamate, Lauroyl Chloride, Sodium Sarcosinate | Glutamic Acid, Stearoyl Chloride, Potassium Hydroxide |

| Conversion Rate/Yield | 70% (calculated by acyl chloride) | 86% (calculated by acyl chloride) | Yield data not provided in source |

| Reference | frontiersin.org | frontiersin.org | acs.org |

The pH of the reaction medium is another critical parameter in the Schotten-Baumann synthesis of this compound. An alkaline pH is necessary to keep the amino group of glutamic acid in its nucleophilic, unprotonated state and to neutralize the hydrochloric acid byproduct. The pH is typically maintained between 9 and 14, with a preferred range of 10 to 11. frontiersin.org Careful control of pH is essential to prevent the hydrolysis of the acyl chloride and to ensure the efficient formation of the amide bond.

The stoichiometric ratio of the reactants also plays a significant role in maximizing the product yield. While a 1:1 molar ratio of glutamic acid to capryloyl chloride is theoretically required, in practice, a slight excess of the amino acid may be used to ensure the complete consumption of the more expensive acyl chloride. However, using a large excess of the amino acid can complicate the purification process. A patent for the preparation of N-acyl acidic amino acids suggests a molar ratio of the acidic amino acid to the fatty acyl chloride to be in the range of 0.6-1.3:1. frontiersin.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| pH | 12 (initial), 10-11 (maintained) | 10-11 (maintained) | At least 7.0 |

| Reactants | Sodium Glutamate, Lauroyl Chloride | Sodium Glutamate, Lauroyl Chloride, Sodium Sarcosinate | Glutamic Acid, Aliphatic Acyl Halide, Base |

| Molar Ratio (Amino Acid:Acyl Chloride) | 1:0.75 (Glutamic Acid:Lauroyl Chloride) | Not specified, but neutral amino acid added | Not specified |

| Reference | frontiersin.org | frontiersin.org | acs.org |

Biotechnological and Enzymatic Synthesis Approaches

In recent years, there has been a growing interest in developing greener and more sustainable methods for the synthesis of N-acyl amino acids, including this compound. Biotechnological and enzymatic approaches offer several advantages over traditional chemical synthesis, such as milder reaction conditions, higher specificity, and reduced generation of hazardous byproducts.

Enzymes such as lipases and aminoacylases have been investigated for their ability to catalyze the formation of amide bonds between fatty acids and amino acids. nih.gov These enzymatic reactions are typically carried out in aqueous or solvent-free systems, making them more environmentally friendly.

One study investigated the enzymatic synthesis of N-lauroyl-L-amino acids, a close analog of this compound, using acylase I from pig kidney in a glycerol-water system. researchgate.net The study reported a conversion of 44% for the synthesis of N-lauroyl-L-glutamic acid under optimized conditions. researchgate.net The reaction was carried out with 1.0 M sodium L-glutamate, 8.3 mM lauric acid, and 0.33% (wt/vol) acylase I in a glycerol-water system at pH 7.5 and 37°C for 24 hours. researchgate.net

While the yields from enzymatic synthesis are currently often lower than those from chemical methods, ongoing research in enzyme engineering and process optimization is focused on improving the efficiency and economic viability of these biocatalytic routes. The development of robust and highly active enzymes could pave the way for the large-scale biotechnological production of this compound in the future.

| Enzyme | Substrates | Reaction System | Conversion (%) | Reference |

|---|---|---|---|---|

| Acylase I (from pig kidney) | L-Glutamic acid and Lauric acid | Glycerol-water | 44 | researchgate.net |

| Acylase I (from pig kidney) | L-Arginine and Lauric acid | Glycerol-water | 82 | researchgate.net |

Application of Biocatalysts in N-Acyl Amino Acid Production

The use of enzymes, or biocatalysts, offers a green alternative for the synthesis of N-acyl amino acids like this compound. nih.govd-nb.info Enzymatic reactions are known for their high specificity, mild operating conditions, and reduced environmental impact compared to conventional chemical methods. bbwpublisher.comresearchgate.net

Lipases and acyltransferases are key enzymes in the biocatalytic production of N-acyl amino acids. Lipases, which belong to the hydrolase family, can catalyze the formation of amide bonds in non-aqueous or low-water environments, effectively reversing their natural hydrolytic function. nih.govresearchgate.net This process typically involves the reaction of a fatty acid, such as caprylic acid, with an amino acid, in this case, glutamic acid. The regioselectivity of lipases is a significant advantage, as they can specifically target the α-amino group of glutamic acid, minimizing the formation of by-products. nih.gov

Acyltransferases, on the other hand, facilitate the transfer of an acyl group from a donor molecule to the amino group of glutamic acid. While much research has focused on optimizing the synthetic potential of lipases, acyltransferases also represent a promising avenue for N-acyl amino acid synthesis. researchgate.net

The efficiency of these enzymatic reactions can be influenced by several factors, including the choice of solvent, temperature, and the specific enzyme variant used. Research has shown that yields can vary significantly based on these parameters. For instance, one study on the lipase-catalyzed acylation of various amino acids reported yields ranging from 6% to 23% in an aqueous medium. researchgate.net Another study achieved a 44% conversion for N-lauroyl-l-glutamic acid in a glycerol-water system using acylase I. researchgate.net

Nature employs ATP-dependent enzymes to form amide bonds by activating the carboxylic acid substrate. This activation is a crucial step to make the reaction thermodynamically favorable. nih.gov These enzyme systems can be categorized into two main strategies based on the intermediate formed: acyl-adenylate or acyl-phosphate. nih.govnih.gov

In the first strategy, enzymes such as acyl-adenylating enzymes or N-acyl amino acid synthases (NAS) utilize ATP to form a highly reactive acyl-adenylate intermediate from the fatty acid. d-nb.info This intermediate then readily reacts with the amino group of glutamic acid to form the amide bond of this compound. nih.gov Amide Bond Synthetases (ABSs) are a notable class of enzymes that catalyze both the ATP-dependent adenylation of the carboxylic acid and the subsequent amidation within a single active site. acs.org

The second strategy involves ATP-grasp enzymes, which catalyze the formation of an acyl-phosphate intermediate. nih.gov This activated intermediate subsequently undergoes nucleophilic attack by the amine group of glutamic acid to yield the final N-acyl amino acid.

Comparative Analysis of Chemical versus Enzymatic Synthesis Routes

The synthesis of N-acyl amino acids like this compound can be achieved through both chemical and enzymatic routes, each with distinct advantages and disadvantages.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Reagents | Often employs harsh and toxic reagents like acyl chlorides, which may be derived from phosgene chemistry. d-nb.inforesearchgate.net | Utilizes biodegradable enzymes under mild conditions. bbwpublisher.com |

| Reaction Conditions | May require high temperatures and pressures. | Typically proceeds at or near ambient temperature and pressure. researchgate.net |

| Specificity | Can lead to a mixture of products and by-products, requiring extensive purification. | Highly specific, leading to higher purity of the desired product and fewer side reactions. acs.org |

| Environmental Impact | Generates more waste and uses potentially hazardous solvents. lu.semobt3ath.com | Considered a greener alternative with less environmental pollution. nih.govresearchgate.net |

| Yield | Can achieve high yields. | Yields can be variable and are often lower than chemical methods, though optimization is an active area of research. bbwpublisher.comresearchgate.net |

| Cost | Can be cost-effective for large-scale production. | Enzyme cost and stability can be a factor, although immobilization and reuse can mitigate this. |

This table provides a general comparison of chemical and enzymatic synthesis routes for N-acyl amino acids.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance sustainability. acs.orgmsu.edu

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. lu.sejk-sci.com Traditional synthesis of N-acyl amino acids may use hazardous solvents like DMF, NMP, and DCM. lu.semobt3ath.com Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of this compound, this could involve using water, bio-derived solvents like propylene carbonate, or solvent-free systems. nih.govgoogle.comrsc.org

Waste minimization is a core principle of green chemistry, encapsulated by the concept of "prevention is better than cure." acs.orgmsu.edu In the context of this compound synthesis, this involves:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Catalysis : Utilizing catalytic reagents, such as enzymes, over stoichiometric ones to reduce waste. acs.org Catalysts are used in small amounts and can often be recycled and reused.

Reduction of Derivatives : Avoiding the use of protecting groups during synthesis, which simplifies the process and reduces the generation of waste from protection and deprotection steps. acs.org Enzymatic synthesis often obviates the need for protecting groups due to the high specificity of the enzymes. acs.org

Sustainable Sourcing of Precursor Materials

The sustainability of this compound production also depends on the sources of its precursors: caprylic acid and glutamic acid.

Caprylic Acid: Traditionally derived from petrochemical sources, there is a growing trend towards sourcing caprylic acid from renewable feedstocks. imarcgroup.com Natural sources of caprylic acid include coconut oil and goat's milk. mdpi.com Government initiatives and consumer demand for natural and sustainable products are driving the market for bio-based caprylic acid. imarcgroup.com

Glutamic Acid: Glutamic acid is primarily produced through fermentation processes using renewable resources like glucose or sucrose. nih.govajiagrosolutions.com Efforts are being made to utilize more sustainable and non-food carbon sources, such as cellulosic biomass, to reduce the environmental footprint of its production. nih.gov Additionally, research is exploring the valorization of protein-rich industrial wastes as a source of amino acids, including glutamic acid, which aligns with circular economy principles. acs.orgresearchgate.netnih.gov

Biotechnological Production of L-Glutamic Acid via Microbial Fermentation

L-glutamic acid, a fundamental building block for this compound, is predominantly produced on an industrial scale through microbial fermentation. This biotechnological process offers a highly efficient and stereospecific route to L-glutamic acid, avoiding the formation of racemic mixtures that can occur with chemical synthesis nih.gov. The workhorse of this industry is the Gram-positive soil bacterium, Corynebacterium glutamicum. nih.govresearchgate.net

Discovered in the mid-20th century, C. glutamicum and its various strains have been extensively studied and metabolically engineered to optimize L-glutamic acid production. researchgate.net The fermentation process involves cultivating these microorganisms in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. A key factor in inducing the overproduction and excretion of L-glutamic acid is the limitation of biotin in the culture medium, which alters the permeability of the cell membrane. interesjournals.org

A variety of carbon sources can be utilized by C. glutamicum, offering flexibility in feedstock selection based on regional availability and cost. These substrates are converted by the microorganism into L-glutamic acid through the glycolysis pathway and the tricarboxylic acid (TCA) cycle. researchgate.net

Table 1: Substrates and Reported Yields for L-Glutamic Acid Fermentation

| Microorganism | Carbon Source/Substrate | Reported Yield of L-Glutamic Acid | Reference |

| Corynebacterium glutamicum DSM 20300T | Fruits of Muntingia calabura L. | 15.1 mg/mL | interesjournals.org |

| Corynebacterium glutamicum (immobilized) | Glucose, Urea, Salts | 13.026 g/L | nih.gov |

| Mixed culture of C. glutamicum and P. reptilivora (immobilized) | Glucose, Urea, Salts | 16.026 g/L | nih.gov |

| Wild-type C. glutamicum | Acid-treated rice husk | 10.40 g/L | researchgate.net |

| Arthrobacter globiformis MTCC 4299 | Fruits of Muntingia calabura L. | 10.7 mg/mL | interesjournals.org |

This table presents data from various research studies and yields may vary based on specific fermentation conditions and strain optimizations.

Research continues to explore metabolic engineering strategies to further enhance the production efficiency of L-glutamic acid in C. glutamicum, focusing on optimizing metabolic pathways and improving substrate utilization. asm.org

Derivation of Caprylic Acid from Renewable Bio-resources

Caprylic acid, the acyl component of this compound, is a medium-chain fatty acid (MCFA) that is abundantly available from renewable plant-based oils. The primary commercial sources of caprylic acid are coconut oil (Cocos nucifera) and palm kernel oil (Elaeis guineensis). iriecoco.commdpi.com These oils are rich in medium-chain triglycerides, from which caprylic acid can be obtained through hydrolysis and subsequent fractional distillation.

The fatty acid composition of these oils varies, but both contain a significant percentage of caprylic acid, making them ideal feedstocks for its extraction.

Table 2: Typical Caprylic Acid Content in Renewable Bio-resources

| Bio-resource | Typical Caprylic Acid (C8:0) Content (%) | Reference(s) |

| Coconut Oil | 6 - 10% | mdpi.com |

| Palm Kernel Oil | 2 - 5% | mdpi.com |

| Cuphea Oil | ~73% | mdpi.com |

| Goat's Milk | 3% | mdpi.com |

The values presented are typical ranges and can vary depending on the specific variety, growing conditions, and processing methods of the source material.

The utilization of these renewable bio-resources for the derivation of caprylic acid aligns with the principles of green chemistry by reducing the reliance on petrochemicals. The extraction and purification processes are well-established industrial methods that provide a consistent supply of high-purity caprylic acid for various applications, including the synthesis of N-acyl amino acids like this compound.

Analytical Methodologies for Characterization and Quantification of Capryloyl Glutamic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural and qualitative analysis of Capryloyl Glutamic Acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques, providing detailed insights into the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, both Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer unique data for complete structural assignment.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing clues about the functional groups it is near. Furthermore, the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, reveals the number of neighboring protons, which is crucial for piecing together the molecular structure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for both the glutamic acid backbone and the capryloyl side chain. The α-proton of the glutamic acid moiety is typically observed as a multiplet around 4.3-4.5 ppm. The protons of the two methylene (B1212753) groups in the glutamic acid portion (β-CH₂ and γ-CH₂) appear as distinct multiplets in the range of 1.9 to 2.5 ppm. researchgate.net

The capryloyl chain protons present a series of signals. The α-methylene protons (adjacent to the amide carbonyl) are found downfield around 2.2 ppm due to the electron-withdrawing effect of the carbonyl group. The bulk of the methylene protons in the fatty acid chain create a large, overlapping signal around 1.2-1.6 ppm, while the terminal methyl group (CH₃) typically appears as a triplet around 0.8-0.9 ppm. libretexts.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Capryloyl -CH₃ | ~ 0.88 | Triplet (t) |

| Capryloyl -(CH₂)₄- | ~ 1.2-1.4 | Multiplet (m) |

| Capryloyl -CH₂-CH₂-C=O | ~ 1.6 | Multiplet (m) |

| Capryloyl -CH₂-C=O | ~ 2.2 | Triplet (t) |

| Glutamic Acid β-CH₂ | ~ 1.9-2.2 | Multiplet (m) |

| Glutamic Acid γ-CH₂ | ~ 2.3-2.5 | Multiplet (m) |

| Glutamic Acid α-CH | ~ 4.3-4.5 | Multiplet (m) |

| Amide N-H | ~ 8.0-8.5 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., alkyl, alkene, carbonyl). The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap and clearer spectra. nih.gov

In the ¹³C NMR spectrum of this compound, the carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The two carboxylic acid carbons of the glutamic acid moiety and the amide carbonyl carbon of the capryloyl group are expected to resonate in the 170-185 ppm range. nih.gov The α-carbon of the glutamic acid backbone, bonded to the nitrogen, typically appears around 50-55 ppm. The remaining methylene carbons of the glutamic acid and capryloyl chains resonate in the aliphatic region of the spectrum, generally between 20 and 40 ppm, while the terminal methyl carbon of the capryloyl chain is found at the most upfield position, around 14 ppm. mdpi.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Capryloyl -CH₃ (C8') | ~ 14 |

| Capryloyl -(CH₂)₄- (C4'-C7') | ~ 22-32 |

| Capryloyl -CH₂-CH₂-C=O (C3') | ~ 25 |

| Capryloyl -CH₂-C=O (C2') | ~ 36 |

| Glutamic Acid β-CH₂ (C3) | ~ 27-30 |

| Glutamic Acid γ-CH₂ (C4) | ~ 30-33 |

| Glutamic Acid α-CH (C2) | ~ 52-55 |

| Amide C=O (C1') | ~ 175-178 |

| Glutamic Acid α-COOH (C1) | ~ 173-176 |

| Glutamic Acid γ-COOH (C5) | ~ 177-180 |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to assess its purity by detecting any contaminants. Soft ionization techniques are preferred as they minimize fragmentation, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. The sample, dissolved in a polar solvent, is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. ESI-MS can be operated in both positive and negative ion modes.

In positive ion mode, this compound (Molecular Weight: 273.33 g/mol ) is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 274.34. mdpi.com In negative ion mode, it is observed as the deprotonated molecule [M-H]⁻ at an m/z of about 272.32. A characteristic fragmentation pathway for N-acyl glutamic acid derivatives involves the neutral loss of a water molecule (18.01 Da), which can be observed in tandem MS (MS/MS) experiments. massbank.eu This dehydration can lead to the cyclization of the glutamic acid residue. massbank.eu

| Ion Species | Ionization Mode | Expected m/z | Notes |

| [M+H]⁺ | Positive | ~ 274.34 | Protonated molecule |

| [M+Na]⁺ | Positive | ~ 296.32 | Sodium adduct |

| [M-H]⁻ | Negative | ~ 272.32 | Deprotonated molecule |

| [M+H-H₂O]⁺ | Positive (MS/MS) | ~ 256.33 | Fragment ion after water loss |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The resulting ions are then separated based on their time-of-flight (TOF) to the detector, which is proportional to their m/z ratio. nih.govmdpi.com

MALDI-TOF MS is highly effective for determining the molecular mass of compounds like this compound. Similar to ESI, it primarily generates singly charged ions. The most common species observed are the protonated molecule [M+H]⁺. Due to the common presence of alkali metal salts, adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also frequently detected. researchgate.net The high resolution of TOF analyzers allows for accurate mass determination, which serves as a stringent confirmation of the compound's identity and purity. nih.govnih.gov

| Ion Species | Expected m/z | Notes |

| [M+H]⁺ | ~ 274.34 | Protonated molecule |

| [M+Na]⁺ | ~ 296.32 | Sodium adduct |

| [M+K]⁺ | ~ 312.29 | Potassium adduct |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Purity Assessment

Chromatographic Separation and Purity Profiling

Chromatographic techniques are fundamental to the analytical workflow for this compound, offering high-resolution separation of the main component from potential impurities. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique due to its versatility, robustness, and high efficiency.

HPLC, coupled with various detection methods, provides a powerful tool for the comprehensive analysis of this compound. The choice of detector depends on the specific analytical goal, ranging from routine purity assessment to sensitive impurity profiling and chiral analysis.

Reverse-phase HPLC (RP-HPLC) is a cornerstone for determining the purity of this compound and for identifying and quantifying any impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Due to the presence of both a hydrophobic acyl chain and a polar amino acid moiety, this compound and its potential impurities can be effectively separated using this technique.

Potential impurities in this compound can include unreacted starting materials such as caprylic acid and glutamic acid, as well as by-products from the synthesis process. An effective RP-HPLC method should be able to resolve the main this compound peak from these and other minor impurities.

For detection, Ultraviolet (UV) detection is commonly employed, typically at a low wavelength such as 210 nm, where the amide and carboxyl groups exhibit absorbance nih.gov. In cases where impurities lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. For enhanced specificity and identification of unknown impurities, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).

A typical RP-HPLC method for the purity profiling of this compound would involve a C18 column and a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) nih.govnih.gov. The gradient allows for the effective elution of compounds with a wide range of polarities, from the highly polar glutamic acid to the more nonpolar caprylic acid.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Representative Chromatographic Data for this compound and Potential Impurities

| Compound | Retention Time (min) |

| Glutamic Acid | 3.5 |

| This compound | 15.2 |

| Caprylic Acid | 18.9 |

Since L-glutamic acid is the typical starting material for the synthesis of this compound used in cosmetic and pharmaceutical applications, it is crucial to determine the enantiomeric purity of the final product. The presence of the D-enantiomer could indicate racemization during the manufacturing process or the use of impure starting materials. Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound.

Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). For N-acylated amino acids, polysaccharide-based and crown ether-based CSPs have shown great utility nih.govregistech.com. Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amine groups, where the protonated amine forms a complex with the crown ether cavity registech.comresearchgate.nethplc.euchromatographyonline.com. The separation mechanism relies on the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.

The mobile phase for chiral separations is critical and often consists of a non-polar organic solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol, and an acidic additive like acetic or trifluoroacetic acid to ensure the analyte is in the correct ionic state for interaction with the CSP nih.gov.

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Ethanol/Acetic Acid (75:25:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Table 4: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| L-Capryloyl Glutamic Acid | 12.5 | - |

| D-Capryloyl Glutamic Acid | 14.8 | > 1.5 |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amino acids. For this compound, CE can be employed to analyze the integrity of the glutamic acid moiety, typically after acidic or enzymatic hydrolysis of the N-acyl bond. This analysis can confirm the identity of the amino acid and can be used to quantify it.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. To enhance sensitivity and selectivity, especially when using UV absorbance detection, derivatization of the amino acid with a chromophoric or fluorophoric tag is often performed prior to analysis oup.comnih.gov. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC). Laser-Induced Fluorescence (LIF) detection can provide extremely low detection limits for fluorescently tagged amino acids nih.govnih.gov.

The separation of glutamic acid would be performed in a background electrolyte (BGE) with a pH that ensures glutamic acid is negatively charged. The migration time of the derivatized glutamic acid would be compared to that of a standard to confirm its identity.

Table 5: Typical Capillary Electrophoresis Parameters for Glutamic Acid Analysis (Post-Hydrolysis)

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Borate Buffer, pH 9.2 |

| Derivatizing Agent | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol |

| Separation Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm) |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Table 6: Representative Migration Data for Derivatized Glutamic Acid in CE

| Analyte | Migration Time (min) |

| OPA-Glutamic Acid | 8.2 |

Structure Activity Relationships Sar and Mechanistic Investigations of Capryloyl Glutamic Acid

Molecular Architecture and Functional Determinants

The functionality of capryloyl glutamic acid is intrinsically linked to its unique molecular architecture, which combines a hydrophobic fatty acid tail with a hydrophilic amino acid head. This dual nature dictates its behavior in various chemical systems.

This compound is an amphiphilic molecule, featuring a lipophilic capryloyl tail and a hydrophilic glutamic acid head. smolecule.com The capryloyl group, an eight-carbon acyl chain, is responsible for the molecule's hydrophobic characteristics, which drives its behavior at interfaces, such as air-water or oil-water. This structure allows it to act as a surfactant, reducing surface tension.

The glutamic acid headgroup, with its two carboxylic acid groups, also plays a crucial role. The presence of these groups in N-acyl dicarboxylic amino acid surfactants can lead to higher CMC values compared to their monocarboxylic counterparts due to increased hydrophilicity and potential for hydrogen bonding between adjacent molecules. academie-sciences.frchalmers.se The pH of the solution also influences these properties; for N-acyl glutamates, surface tension and CMC are generally optimized at a pH between 6 and 7. researchgate.netresearchgate.net

| Compound | Acyl Chain Length | Amino Acid Head | Reported CMC (g/L) | Optimal pH for Surface Activity |

|---|---|---|---|---|

| Sodium Lauroyl Glutamate (B1630785) | 12 | Glutamic Acid | ~0.4 turkchem.net | 6-7 researchgate.netresearchgate.net |

| Sodium Cocoyl Glutamate | Mixed (Coconut derived) | Glutamic Acid | ~0.4 turkchem.net | Not Specified |

| Sodium Lauroyl Sarcosinate | 12 | Sarcosine (N-methylglycine) | ~0.4 turkchem.net | Not Specified |

The chemical behavior of this compound is governed by its three primary functional groups: one amide linkage and two carboxyl groups.

The amide bond is formed between the amino group of glutamic acid and the carboxyl group of caprylic acid. Amide bonds are notably stable due to resonance, which imparts a partial double-bond character to the C-N bond, making them relatively unreactive towards nucleophilic acyl substitution. nih.govlibretexts.org However, they can be hydrolyzed under acidic or basic conditions with heat, breaking the molecule into its constituent fatty acid (caprylic acid) and amino acid (glutamic acid). libretexts.orgcir-safety.org The amide linkage also has a strong capacity for forming hydrogen bonds, which influences the molecule's aggregation behavior and interaction with other molecules. academie-sciences.frchalmers.se

The two carboxyl groups from the glutamic acid moiety are highly significant. As acidic groups, their state of ionization is pH-dependent. ub.edu In aqueous solutions at or near neutral pH, these groups are deprotonated, carrying a negative charge (-COO⁻). wikipedia.org This anionic nature is key to the molecule's function as a surfactant. academie-sciences.fr The presence of two carboxyl groups enhances water solubility and provides multiple sites for ionic interactions and chelation of metal ions. The spatial arrangement of these groups can influence the molecule's packing at interfaces and its interaction with surfaces.

The stability of this compound is a critical factor in its application. Like other N-acyl amino acids, its stability is influenced by environmental factors.

pH: The amide bond in N-acyl amino acids is susceptible to hydrolysis under strong acidic or alkaline conditions, particularly when heated. chalmers.selibretexts.org The glutamic acid component itself is generally stable under standard conditions, but extreme pH can induce chemical changes. researchgate.net For N-acyl glutamates, their properties are highly pH-dependent, with optimal functionality often observed in the slightly acidic to neutral range. researchgate.net

Temperature: High temperatures can promote the degradation of the molecule. The glutamic acid portion, when heated, can undergo cyclization to form pyroglutamic acid. researchgate.net Thermal degradation of glutamic acid has been observed to begin at temperatures between 185 and 280°C. researchgate.net While the N-acyl linkage adds complexity, it is expected that this compound would be susceptible to thermal decomposition, potentially breaking the amide bond or altering the glutamic acid structure. reddit.com

UV Radiation: While specific studies on the UV stability of this compound were not identified, compounds with amide and carboxyl groups can be susceptible to photochemical reactions. For instance, UV radiation can induce the formation of free radicals, which may accelerate the degradation of organic molecules. mdpi.com The stability of related compounds like capryloyl glycine (B1666218) in formulations suggests a degree of resilience under typical use conditions, but specific data on photodegradation is limited. uniproma.com

| Stressor | General Effect | Primary Mechanism |

|---|---|---|

| Low pH (Acidic) | Potential for hydrolysis (accelerated by heat) | Acid-catalyzed hydrolysis of the amide bond. libretexts.org |

| High pH (Basic) | Potential for hydrolysis (accelerated by heat) | Base-catalyzed hydrolysis of the amide bond. libretexts.org |

| High Temperature | Degradation | Amide bond cleavage; cyclization of glutamic acid to pyroglutamic acid. researchgate.netresearchgate.net |

| UV Radiation | Potential for degradation | Photochemical reactions, potential free-radical formation. mdpi.com |

Comparative Structure-Function Analyses with Related N-Acyl Amino Acid Analogues

Comparing this compound with its analogues provides deeper insight into how specific structural components dictate function.

Capryloyl glycine is a closely related N-acyl amino acid, formed by linking caprylic acid with glycine. uniproma.com Glycine is the simplest amino acid, with only a hydrogen atom as its side chain. libretexts.org This structural simplicity creates key differences when compared to this compound.

The most significant distinction is the number of carboxyl groups. Capryloyl glycine has one carboxyl group, whereas this compound has two. This difference has several functional consequences:

Hydrophilicity: The additional carboxyl group in this compound makes its hydrophilic head larger and more polar, which generally increases its water solubility compared to capryloyl glycine.

Charge and pH Sensitivity: At neutral pH, this compound carries a double negative charge, while capryloyl glycine carries a single negative charge. This gives this compound a higher charge density and potentially stronger ionic interactions.

Chelating Ability: The two carboxyl groups on the glutamic acid moiety can act as a bidentate ligand, giving this compound a greater potential to chelate divalent metal ions compared to the monodentate capryloyl glycine.

Interfacial Behavior: The larger, more charged headgroup of this compound influences how it packs at an interface, potentially occupying a larger area per molecule. researchgate.net

Mechanistically, while both compounds share the capryloyl tail and an amide bond, the different amino acid heads lead to distinct applications. Capryloyl glycine is noted for its antimicrobial and sebum-regulating properties. uniproma.com this compound, with its enhanced mildness and foaming properties attributed to the di-acid headgroup, is often utilized in gentle cleansing formulations. clariant.com

The N-acyl amino acid family encompasses a wide range of molecules where a fatty acid is linked to an amino acid via an amide bond. nih.gov Their activity is governed by several key principles:

Influence of the Acyl Chain: The length and saturation of the fatty acid tail are primary determinants of the molecule's hydrophobicity. academie-sciences.fr Longer chains increase lipophilicity, which typically lowers the CMC, making the molecule a more efficient surfactant. academie-sciences.fr The nature of the tail also influences biological interactions, such as the ability to intercalate into lipid membranes. nih.gov

Role of the Amino Acid Headgroup: The structure of the amino acid determines the properties of the hydrophilic head.

Size and Polarity: Larger or more polar side chains (like in glutamic acid) increase hydrophilicity. chalmers.se

Charge: Acidic amino acids (e.g., glutamic acid, aspartic acid) create anionic surfactants. Basic amino acids (e.g., lysine, arginine) can create cationic or amphoteric surfactants. Neutral amino acids (e.g., glycine, alanine) result in simpler anionic surfactants. chalmers.semdpi.com

Functionality: The side chains can introduce additional functional groups (e.g., carboxyl, amino, hydroxyl) that can participate in specific chemical interactions like hydrogen bonding or chelation. libretexts.org

The Amide Linkage: This stable, yet hydrolyzable, bond is a defining feature. academie-sciences.fr It provides a site for hydrogen bonding, contributing to the molecule's physical properties and interactions, and allows for biodegradation into naturally occurring fatty acids and amino acids. chalmers.se

In essence, the structure-activity relationship in the N-acyl amino acid family is a modular one. By systematically varying the fatty acid component and the amino acid headgroup, molecules can be fine-tuned for a wide array of functions, from high-performance surfactants to specific biological signaling molecules. nih.govnih.gov

Computational Chemistry and Predictive Modeling

In the realm of modern chemical and biological research, computational chemistry and predictive modeling have emerged as indispensable tools for understanding the behavior of molecules at an atomic level. For a compound like this compound, an N-acyl amino acid with a capryloyl (octanoyl) chain attached to a glutamic acid head group, these computational approaches offer a pathway to predict its activity and interaction with biological systems without the need for extensive and time-consuming laboratory experiments. This section delves into the application of Quantitative Structure-Activity Relationship (QSAR) models and molecular simulations to unravel the mechanistic details of this compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. The development of a QSAR model for this compound and its analogs would involve a systematic process to predict their efficacy for a particular function, such as surfactant properties or biological interactions.

The initial step in developing a QSAR model is the creation of a dataset of molecules with known activities. For N-acyl glutamic acids, this would involve synthesizing a series of derivatives with variations in the acyl chain length and modifications to the glutamic acid moiety. The biological activity of each of these compounds would then be determined experimentally.

Subsequently, a wide array of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecule's structure and properties. For a molecule like this compound, these descriptors would fall into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Physicochemical descriptors: These include properties like hydrophobicity (logP), polar surface area, and molar refractivity.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties such as orbital energies (HOMO, LUMO) and partial charges on atoms.

Once the descriptors are calculated, statistical methods are employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For N-acyl glutamic acids, a hypothetical QSAR model might reveal that the length of the acyl chain is a critical determinant of its surface activity, with a parabolic relationship suggesting an optimal chain length for micelle formation. The model could also indicate the importance of the two carboxylic acid groups in glutamic acid for its interaction with specific biological targets.

Below is an illustrative table of molecular descriptors that would be considered in a QSAR study of N-acyl glutamic acids.

| Descriptor Category | Example Descriptors for N-Acyl Glutamic Acids | Predicted Influence on Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Higher LogP may correlate with increased membrane permeability. |

| Polar Surface Area (PSA) | PSA would be influenced by the two carboxyl groups and the amide bond, affecting solubility and transport properties. | |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Topological | Wiener Index | Describes the branching of the molecule. |

| Kier & Hall Shape Indices | Quantify the shape of the molecule. | |

| Quantum Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. | |

| Mulliken Atomic Charges | Indicates the partial charge distribution across the molecule, highlighting potential sites for electrostatic interactions. |

Molecular Dynamics Simulations and Docking Studies of Intermolecular Interactions

To gain a more dynamic and detailed understanding of how this compound interacts with its environment at an atomic level, researchers turn to molecular dynamics (MD) simulations and molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide a "computational microscope" to observe the movement and interactions of atoms and molecules over time. For this compound, MD simulations could be used to study several phenomena:

Self-Assembly: In an aqueous environment, surfactant molecules like this compound can self-assemble into structures such as micelles. MD simulations can model this process, providing insights into the critical micelle concentration (CMC), the shape and size of the micelles, and the orientation of the individual molecules within the aggregate. The simulations would likely show the hydrophobic capryloyl chains forming the core of the micelle, while the hydrophilic glutamic acid head groups are exposed to the water.

Interaction with Membranes: MD simulations can model the interaction of this compound with lipid bilayers, which are the primary components of cell membranes. These simulations could reveal how the molecule inserts into the membrane, its preferred orientation, and its effect on membrane properties such as fluidity and thickness.

A typical MD simulation would involve placing a number of this compound molecules in a simulation box filled with water molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps. Analysis of these trajectories provides a wealth of information about the system's behavior.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biological macromolecule. If this compound is being investigated for its interaction with a specific enzyme or receptor, docking studies would be a crucial first step.

The process involves:

Obtaining the three-dimensional structures of both this compound (the ligand) and the target protein (the receptor).

Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor.

Employing a scoring function to rank the different binding poses based on their predicted binding affinity.

A docking study of this compound with a hypothetical enzyme might reveal that the glutamic acid head group forms key hydrogen bonds and electrostatic interactions with specific amino acid residues in the active site, while the capryloyl tail fits into a hydrophobic pocket.

The results of docking studies are often visualized to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. These insights are invaluable for understanding the mechanism of action and for designing new molecules with improved activity.

The following table illustrates the types of intermolecular interactions that would be investigated in a docking study of this compound with a protein target.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid groups, Amide group | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine, Lysine, Arginine |

| Electrostatic (Ionic) | Negatively charged carboxylate groups | Positively charged Lysine, Arginine, Histidine residues |

| Hydrophobic | Capryloyl (octanoyl) alkyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine |

| Van der Waals | All atoms of the molecule | All atoms of the protein in close proximity |

Biological and Biochemical Processes Involving Capryloyl Glutamic Acid and Its Constituent Moieties

Enzymatic Biotransformation and Degradation Pathways

Capryloyl glutamic acid, as an N-acyl amino acid, is subject to enzymatic biotransformation within biological systems. The primary pathway for its degradation involves the cleavage of the amide bond that links the caprylic acid moiety to the glutamic acid moiety. This process releases the constituent molecules, which then enter their respective metabolic pathways.

The hydrolysis of the amide bond in this compound is catalyzed by a class of enzymes known as amidases (or amidohydrolases). Amidases are a widespread group of hydrolase enzymes found in both prokaryotes and eukaryotes that catalyze the cleavage of non-peptide amide bonds wikipedia.orgnih.gov. The general reaction involves the addition of a water molecule across the amide linkage, resulting in the formation of a carboxylic acid and ammonia or an amine wikipedia.orgresearchgate.net.

In the case of this compound, an amidase would catalyze the following reaction:

This compound + H₂O → Caprylic Acid + Glutamic Acid

These enzymes are crucial in various biotechnological applications and play a significant role in carbon and nitrogen metabolism in microorganisms by breaking down amides to provide a source of nitrogen and carbon researchgate.netnih.gov. Amidases belonging to the "amidase signature (AS)" family are particularly relevant. These enzymes are characterized by a conserved stretch of serine- and glycine-rich amino acids and a unique Ser-Ser-Lys catalytic triad that facilitates the hydrolysis of the amide bond wikipedia.orgnih.gov. While the substrate specificity of amidases can vary widely, many exhibit broad activity and are capable of hydrolyzing fatty acid amides, making them likely candidates for the degradation of N-acyl amino acids like this compound wikipedia.orgnih.gov. The hydrolysis of the stable amide bond, which has a half-life of many years at neutral pH, is efficiently accelerated by these enzymes nih.gov.

Following the enzymatic cleavage of this compound, the released caprylic acid and glutamic acid enter distinct and well-established metabolic pathways.

Caprylic acid, also known as octanoic acid, is an eight-carbon saturated medium-chain fatty acid (MCFA) wikipedia.orgnih.gov. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and transported to the liver, where they undergo efficient mitochondrial β-oxidation creative-proteomics.commdpi.com.

β-oxidation is a cyclical metabolic process that breaks down fatty acids into two-carbon acetyl-CoA units creative-proteomics.compearson.com. For caprylic acid, the process involves the following key steps repeated over several cycles:

Activation: Caprylic acid is first activated in the mitochondrial matrix to form capryloyl-CoA.

Oxidation by FAD: Acyl-CoA dehydrogenase catalyzes the oxidation of capryloyl-CoA, forming a double bond and producing FADH₂.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation by NAD+: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

Thiolysis: β-keto thiolase cleaves the molecule with the help of a new CoA molecule, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter nih.gov.

For an 8-carbon fatty acid like caprylic acid, this cycle repeats three times, yielding four molecules of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle for further oxidation to produce ATP, providing a significant source of metabolic energy nih.gov. This efficient metabolism makes MCFAs like caprylic acid an immediate energy source creative-proteomics.com.

The released glutamic acid plays a central role in nitrogen metabolism themedicalbiochemistrypage.org. It acts as a key collection point for amino groups from the catabolism of other amino acids through transamination reactions basicmedicalkey.comlibretexts.org. In these reactions, the amino group of an amino acid is transferred to α-ketoglutarate to form glutamate (B1630785) upr.edu.

Glutamate serves as a primary nitrogen donor for excretion through the urea cycle, which primarily occurs in the liver wikipedia.orgpressbooks.pub. There are two main pathways by which glutamate contributes nitrogen to the urea cycle:

Oxidative Deamination: In the mitochondria, the enzyme glutamate dehydrogenase oxidatively deaminates glutamate to regenerate α-ketoglutarate and release a free ammonium ion (NH₄⁺) basicmedicalkey.compressbooks.pub. This ammonium ion, combined with bicarbonate, forms carbamoyl phosphate, which is the first committed step of the urea cycle upr.edunyu.edu.

Transamination to Aspartate: Glutamate can also transfer its amino group to oxaloacetate in a reaction catalyzed by aspartate aminotransferase. This forms aspartate, which provides the second nitrogen atom that enters the urea cycle basicmedicalkey.comnyu.edu.

Through these reactions, the nitrogen from the glutamic acid moiety of this compound is safely incorporated into urea, a non-toxic compound that is excreted in the urine, thus preventing the accumulation of toxic ammonia in the body wikipedia.orgnyu.edu.

Metabolic Fates of Released Caprylic Acid and Glutamic Acid Moieties

Interfacial and Colloidal Behavior in Biological Mimetic Systems

N-acyl amino acids, including this compound, are known for their excellent interfacial properties. researchgate.net Their amphiphilic nature, combining a hydrophobic fatty acid tail with a hydrophilic amino acid headgroup, allows them to function as biocompatible surfactants clariant.comacs.org.

The surfactant properties of this compound are central to its function at biological interfaces, such as cell membranes or lipid droplets.

Emulsification: Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound molecules accumulate at the oil-water interface, orienting their hydrophobic capryloyl tails into the oil phase and their hydrophilic glutamic acid heads into the water phase. This arrangement reduces the interfacial tension between the two phases. By forming a protective film around the dispersed droplets, the surfactant prevents them from coalescing, thereby stabilizing the emulsion. Acyl glutamates are known for their good emulsifying properties and their ability to form stable foams researchgate.netturkchem.net. The length of the fatty acyl chain influences the interfacial activity, with longer chains generally enhancing the intermolecular interactions and creating more compact films at the interface researchgate.net.

Solubilization Enhancement: Many biologically relevant molecules are poorly soluble in aqueous environments. Surfactants like this compound can enhance their solubility through a process called micellization. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles researchgate.net. In these micelles, the hydrophobic tails form a core, while the hydrophilic heads form an outer shell that interacts with the surrounding water. This hydrophobic core can encapsulate poorly water-soluble substances, effectively solubilizing them in the aqueous medium. Amino acids have been shown to improve the solubility of poorly water-soluble drugs through various molecular interactions, including the formation of complexes and salts nih.govresearchgate.netresearchgate.net. The ability of acyl glutamates to form aggregates and Gibbs monolayers at low concentrations underscores their potential to modify bio-interfaces and enhance the solubilization of lipophilic compounds researchgate.net.

Modulatory Effects on Surfactant Systems and Lipid Bilayer Interactions

This compound belongs to the class of N-acyl amino acid surfactants, which are known for their amphiphilic structure, combining a hydrophobic fatty acid tail (the capryloyl group) and a hydrophilic amino acid head (the glutamic acid group). This structure imparts significant surface activity. Surfactants based on N-acyl glutamate, which possess two carboxyl groups in their polar head, exhibit pH-sensitive properties. For instance, sodium lauroyl glutamate demonstrates a minimum in surface tension and a maximum in foam stability at neutral pH, while forming a gel at low pH. The surface activity of dicarboxylic amino acid-based surfactants like C12 Glutamate can remain high even in the presence of high concentrations of calcium ions.

The interaction of the glutamic acid moiety with lipid bilayers is particularly noteworthy and is highly dependent on the lipid environment. The ionization state of a glutamic acid residue, characterized by its pKa value, is predicted to change based on its depth of burial within a lipid membrane. Experimental studies using a transmembrane helix with an interfacial glutamic acid residue have confirmed this lipid-dependent behavior. The apparent pKa of the glutamic acid residue was found to vary significantly in different lipid environments, as shown in the table below.

| Lipid Bilayer Composition | Apparent pKa |

|---|---|

| 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) | 4.8 |

| 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) | 6.3 |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 11.0 |

This variation indicates that the propensity of the glutamic acid side chain to accept a proton and become neutral is strongly influenced by the specific lipid composition of the membrane. This modulation of ionization can, in turn, affect the structure and function of membrane-associated proteins and peptides. The interaction is not limited to the lipid bilayer itself; the glutamate headgroup has also been shown to have a strong affinity for surfaces like aluminum oxides.

Broader Biological Significance of the Glutamic Acid Moiety

Glutamic Acid as a Central Neurotransmitter and its Receptor Dynamics

Glutamic acid, in its ionized form glutamate, is the most abundant free amino acid in the brain and serves as the principal excitatory neurotransmitter in the vertebrate nervous system. It is utilized in over 90% of synaptic connections in the human brain and is crucial for cognitive functions such as learning and memory due to its role in synaptic plasticity.

Glutamate exerts its effects by binding to and activating a variety of postsynaptic receptors, which fall into two main categories:

Ionotropic Receptors: These are ligand-gated ion channels that mediate fast synaptic transmission. They include AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), NMDA (N-methyl-D-aspartate), and kainate receptors.

Metabotropic Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity more slowly through second messenger systems.

The function of these receptors is highly dynamic. Single-molecule imaging has revealed that neurotransmitter receptors are in constant, rapid motion on the neuronal surface. They diffuse laterally in the membrane and are transiently trapped and stabilized at the postsynaptic density (PSD), a protein scaffold opposite the presynaptic nerve terminal. This dynamic equilibrium between mobile and stabilized receptors allows for rapid changes in the number of receptors at a synapse, a key mechanism underlying synaptic plasticity, such as long-term potentiation (LTP).

Biosynthesis and Interconversion of Glutamic Acid in Metabolic Networks

Glutamic acid is a non-essential amino acid in humans, meaning the body can synthesize it. It occupies a central position in cellular metabolism, linking amino acid metabolism with cellular energy production. The primary pathways for its biosynthesis include:

Reductive Amination: The enzyme glutamate dehydrogenase catalyzes the conversion of α-ketoglutarate, an intermediate of the citric acid cycle, to glutamate.

Transamination: Transaminase enzymes transfer an amino group from another amino acid to α-ketoglutarate, forming glutamate.

Glutamate is a key metabolic hub and serves as a precursor for the synthesis of numerous other important biological molecules. It is a building block for other amino acids, such as proline and arginine. Furthermore, it is a direct precursor for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), through the action of glutamate decarboxylase. Glutamate is also a key component of the tripeptide glutathione, a major cellular antioxidant that protects cells from oxidative damage.

Functional Contributions of Glutamic Acid Residues in Protein Structure and Enzyme Activity

Within the polypeptide chains of proteins, glutamic acid residues play critical roles in determining structure and function. At physiological pH, the carboxylic acid side chain of glutamic acid is typically deprotonated, carrying a negative charge. This charge is fundamental to its structural contributions:

Electrostatic Interactions: The negatively charged side chain can form salt bridges (ionic bonds) with positively charged amino acid residues like lysine and arginine. These interactions are crucial for stabilizing the tertiary and quaternary structures of proteins.

Hydrogen Bonding: The carboxyl group can act as a hydrogen bond acceptor, contributing to the intricate network of hydrogen bonds that defines a protein's folded conformation and maintains its solubility.

In addition to its structural roles, glutamic acid is frequently found in the active sites of enzymes, where it participates directly in catalysis. Its side chain can function as a general acid or base, donating or accepting protons during an enzymatic reaction. For example, glutamic acid residues are known to be involved in the catalytic mechanisms of enzymes like bacterial nitric oxide reductase.

Research Applications and Emerging Areas of Investigation for Capryloyl Glutamic Acid

Advanced Material Science and Engineering Applications

The unique molecular structure of capryloyl glutamic acid, which combines a hydrophobic capryloyl tail with a hydrophilic glutamic acid headgroup, makes it a valuable component in the field of material science. This amphiphilic nature is central to its function in creating advanced surfactant systems and specialized delivery vehicles for active compounds.

This compound is a member of the N-acyl amino acid surfactant family, which is noted for its excellent biocompatibility and biodegradability. ikprress.orgrsc.org Research in this area focuses on designing and synthesizing novel surfactant systems that offer high performance with minimal environmental and physiological impact.

The primary synthesis route for N-acyl amino acid surfactants like this compound is the Schotten-Baumann reaction. researchgate.netgoogle.comchalmers.se This chemical method involves the reaction of a fatty acid chloride (capryloyl chloride) with the amino acid (glutamic acid) in the presence of a base. google.comgoogle.com While widely used industrially, research is exploring greener and more efficient synthesis methods. researchgate.net

Emerging synthesis strategies include:

Enzymatic Synthesis: Utilizing enzymes such as lipases and proteases as catalysts offers milder reaction conditions and is considered a more environmentally friendly approach. researchgate.netnih.gov However, challenges like lower yields and higher enzyme costs currently limit widespread industrial application. researchgate.net

Chemo-enzymatic Methods: These hybrid methods combine chemical and enzymatic steps to leverage the advantages of both, potentially leading to higher efficiency and purity. researchgate.net

The glutamic acid headgroup, with its two carboxylic acid groups, imparts distinct pH-dependent properties compared to surfactants based on amino acids with a single carboxyl group. chalmers.se This allows for the fine-tuning of properties like foaming and foam stability by adjusting the pH of the formulation. chalmers.se Research continues to explore how modifications to both the acyl chain and the amino acid headgroup can lead to surfactants with tailored properties for specific applications.

Table 1: Comparison of Synthesis Methods for N-Acyl Amino Acid Surfactants

| Synthesis Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Schotten-Baumann Condensation | Reaction of fatty acyl chloride with amino acid in a basic solvent. researchgate.net | Widely applied in industry, relatively high yield. researchgate.net | Can involve harsh chemicals. |

| Direct Dehydration Condensation | High-temperature reaction between fatty acids and amino acid salts. researchgate.net | A direct chemical approach. | Requires high temperatures, potential for side reactions. |

| Enzymatic Synthesis | Use of enzymes (e.g., lipase) to catalyze the acylation reaction. researchgate.net | Mild conditions, green and pollution-free. researchgate.net | Lower yield, high enzyme cost, potential for enzyme inactivation. researchgate.net |

The amphiphilic nature of this compound makes it an excellent candidate for forming micelles, vesicles, and other nano-assemblies in aqueous solutions. These structures can encapsulate lipophilic (fat-soluble) active ingredients, enhancing their solubility, stability, and bioavailability. This is particularly relevant in the pharmaceutical and cosmetic industries. ikprress.org

Poly(α-L-glutamic acid) (PGA), a polymer composed of glutamic acid units, has been extensively studied for creating nanomaterials for drug delivery. nih.govnih.govmdpi.com These PGA-based systems demonstrate biocompatibility, biodegradability, and non-immunogenicity. nih.govnih.gov They are used to encapsulate or conjugate with various drugs, including chemotherapeutics, to improve their delivery to target sites and reduce systemic side effects. nih.govmdpi.com For example, PGA-based nanoparticles can be designed to release their drug payload in response to specific stimuli, such as the pH environment of a tumor. mdpi.com

While much of the research has focused on the polymeric form (PGA), the fundamental properties of the glutamic acid moiety are key. The monomer, this compound, can self-assemble into structures that serve as delivery vehicles. Research is ongoing to explore its use in creating:

Nanoemulsions: For the delivery of poorly water-soluble active compounds.

Liposomes: As a component of the lipid bilayer to improve stability and biocompatibility.

Micellar Systems: For solubilizing and delivering a wide range of active molecules.

Biotechnological and Industrial Process Development

The move towards sustainable and environmentally friendly industrial processes has spurred interest in bio-based molecules like this compound. Its origins from renewable resources and its inherent biodegradability are key drivers of this interest.

The principles of green chemistry encourage the use of renewable feedstocks and the design of chemicals that are less harmful to the environment. acs.orgnih.gov this compound fits well within this framework as it is synthesized from renewable raw materials: caprylic acid (a fatty acid) and glutamic acid (an amino acid). rsc.org

Its application in "green" formulations is primarily due to its favorable environmental profile:

High Biodegradability: Amino acid-based surfactants are readily broken down by microorganisms in the environment, preventing accumulation and long-term ecological damage. ikprress.orgacademie-sciences.fr

Low Toxicity: Compared to many conventional surfactants, N-acyl amino acids generally exhibit low aquatic toxicity and are milder to the skin. rsc.orgchalmers.se

Furthermore, the use of biocatalytic and enzymatic synthesis routes, as mentioned previously, represents a significant step towards greener chemical manufacturing processes by reducing the reliance on harsh reagents and minimizing waste generation. researchgate.netnih.gov There is also research into producing platform chemicals like acrylonitrile (B1666552) from glutamic acid via electrolysis, showcasing the potential of this amino acid as a bio-based feedstock for the wider chemical industry. rsc.org

The glutamic acid molecule possesses multiple reactive functional groups—two carboxylic acid groups and one amino group—making it a versatile monomer for polymerization. This has led to its investigation as a building block for creating complex, functional, and biodegradable polymers for biomedical applications, particularly in tissue engineering.

Researchers have successfully incorporated L-glutamic acid into polyester (B1180765) networks, such as poly(glycerol sebacate) (PGS), to create poly(glycerol sebacate (B1225510) glutamate) (PGSE). nih.gov The introduction of glutamic acid, which can form both ester and peptide bonds, alters the polymer's degradation rate and mechanical properties. nih.gov Studies have shown that these modifications can create materials with controlled degradation kinetics suitable for scaffolds that support tissue regeneration. nih.gov

Similarly, oligo(glutamic acid) has been grafted onto the surface of other materials, like aminated graphene, to improve their compatibility and distribution within a polymer matrix like poly(ε-caprolactone) (PCL). mdpi.comsemanticscholar.org Such composite materials show promise for creating scaffolds for bone tissue engineering due to their enhanced mechanical properties and biocompatibility with osteoblast-like cells. mdpi.comsemanticscholar.org Porous scaffolds created from polyelectrolyte complexes of poly(l-glutamic acid) and chitosan (B1678972) have also demonstrated significant potential for cartilage tissue engineering, supporting cell attachment and growth. nih.gov

Table 2: Research on Glutamic Acid in Polymeric Architectures

| Polymer System | Glutamic Acid Role | Key Findings | Potential Application |

|---|---|---|---|

| Poly(glycerol sebacate glutamate) (PGSE) | Monomer incorporated into polyester network. nih.gov | Alters degradation rate and mechanical properties (less stiffness, larger elongation). nih.gov | Scaffolds for tissue engineering. nih.gov |

| Poly(ε-caprolactone) with oligo(Glu)-grafted graphene | Surface modifier for filler material. mdpi.com | Improves filler distribution and mechanical properties of the composite. mdpi.comsemanticscholar.org | Bone tissue regeneration scaffolds. mdpi.comsemanticscholar.org |

| Poly(l-glutamic acid)/Chitosan complex | Primary polymer component. nih.gov | Forms interconnected porous scaffolds with controllable mechanical properties and degradation. nih.gov | Cartilage tissue engineering. nih.gov |

Environmental Fate and Ecotoxicological Research Methodologies

Understanding the environmental impact of any chemical is crucial for its safe and sustainable use. Research on this compound and related N-acyl amino acids includes assessing their behavior in the environment and their potential toxicity to aquatic life.